N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
941890-84-2 |
|---|---|
Molecular Formula |
C20H14FN5O4 |
Molecular Weight |
407.361 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28) |
InChI Key |
XEYGOZICRWEKHN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-pyridine core, which is often associated with various pharmacological activities. Its molecular formula is , and it is characterized by the presence of both fluorine and nitro groups, which can influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine class. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon carcinoma) | 12.5 | |
| HepG2 (Liver carcinoma) | 15.0 | |
| MCF7 (Breast carcinoma) | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cell line.
The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:
- Inhibition of Proliferation : The compound has shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, which is crucial for its anticancer activity.
- Targeting Specific Enzymes : It may act as an inhibitor of certain kinases or enzymes that are overactive in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on HCT116 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell viability and apoptosis assays to confirm apoptotic activity .
- Mechanistic Insights : Computational docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies suggest strong binding affinities with proteins like VEGFR2, indicating potential as an antiangiogenic agent .
- Comparative Studies : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or superior activity against certain cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Groups: The target compound’s 3-nitro and 4-fluoro groups contrast with the trifluoromethyl and cyano groups in the pyrrolo-pyridazine derivative (EP 4 374 877 A2). Nitro groups may confer higher reactivity but lower metabolic stability compared to cyano or CF3 groups .
- Solubility : The absence of morpholine or tetrahydrofuran moieties in the target compound suggests lower aqueous solubility compared to analogues in and , which may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
